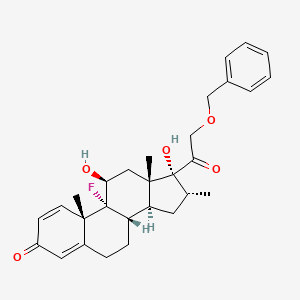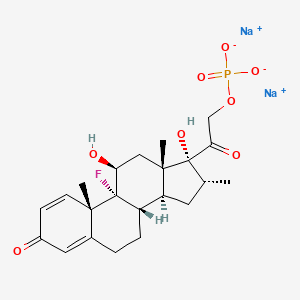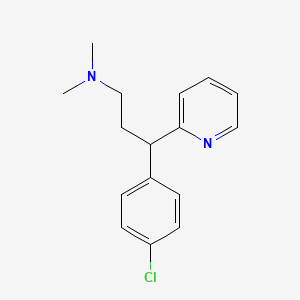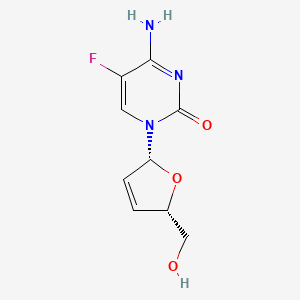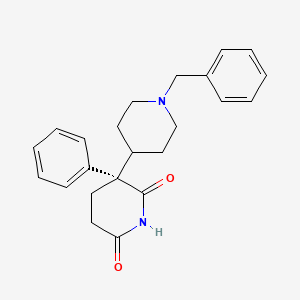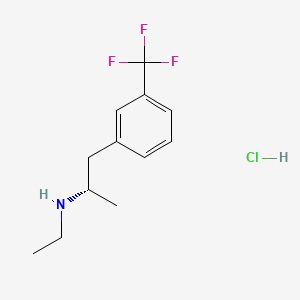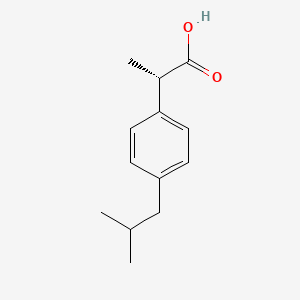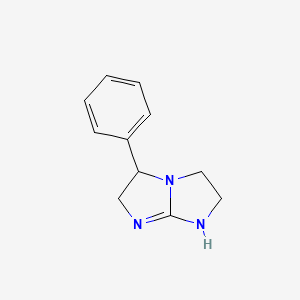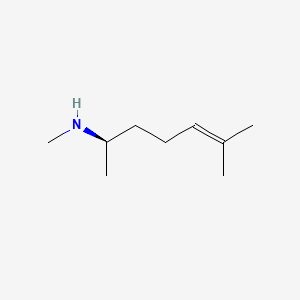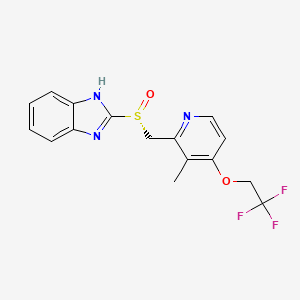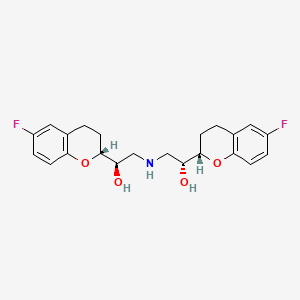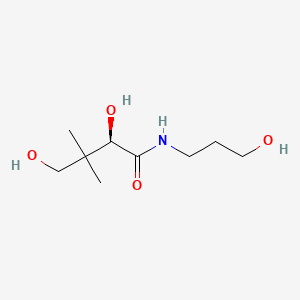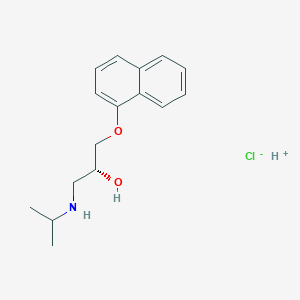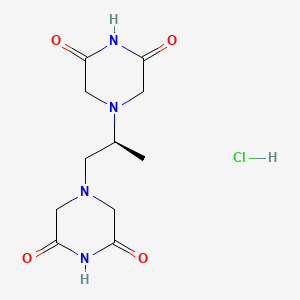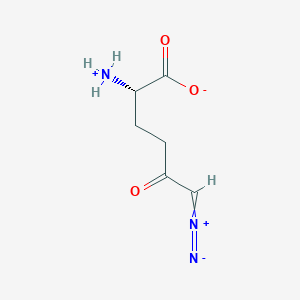
6-diazo-5-oxo-L-norleucine
Übersicht
Beschreibung
6-Diazo-5-oxo-L-norleucine (DON) is a non-proteinogenic L-alpha-amino acid . It is a glutamine antagonist that was originally isolated from Streptomyces in a sample of Peruvian soil . This diazo compound is biosynthesized from lysine by three enzymes in bacteria . It exhibits analgesic, antibacterial, antiviral, and anticancer properties .
Synthesis Analysis
DON is biosynthesized from lysine by three enzymes in bacteria . It was characterized in 1956 by Henry W Dion et al., who suggested a possible use in cancer therapy .Molecular Structure Analysis
The molecular formula of DON is C6H9N3O3 . It has an average mass of 171.154 Da and a monoisotopic mass of 171.064392 Da .Chemical Reactions Analysis
DON is used as an inhibitor of various glutamine-utilizing enzymes . Due to its similarity to glutamine, it can enter the catalytic centers of these enzymes and inhibit them by covalent binding, or more precisely, by alkylation .Physical And Chemical Properties Analysis
DON is a water-soluble yellowish powder . It can be dissolved in aqueous solutions of methanol, acetone, or ethanol, but dissolution in absolute alcohols is difficult . Solutions of at least 50 μM DON in 0.9% NaCl are lightly yellowish .Wissenschaftliche Forschungsanwendungen
DON is a glutamine antagonist that has been studied for over 60 years as a potential anticancer therapeutic . It works by inhibiting glutamine metabolism, which is essential for the rapid proliferation of cancer cells . Early clinical studies in the 1950s suggested antitumor activity, but later trials were hampered by dose-limiting nausea and vomiting .
Recently, there has been renewed interest in metabolic inhibitors like DON due to the recognition that multiple tumor types are glutamine-dependent . To circumvent gastrointestinal toxicity, prodrug strategies for DON have been developed to enhance delivery of the active compound to tumor tissues .
In addition to its potential as a cancer therapeutic, DON is also used as an inhibitor to study the function, specificity, and characteristics of cytidine triphosphate synthase 1 (CTPS1) and various glutaminases . It is used to inhibit glutamine flux between cells .
-
Biochemical Research
- DON is used as an inhibitor of different glutamine utilizing enzymes . Due to its similarity to glutamine, it can enter catalytic centers of these enzymes and inhibits them by covalent binding, or more precisely by alkylation .
- Some of the enzymes inhibited by DON include Carbamoyl phosphate synthase (CAD), CTP synthase (CTPS), FGAR amidotransferase, Guanosine monophosphate synthetase (GMPS), PRPP amidotransferase, Mitochondrial glutaminase, NAD synthase, and Asparagine synthetase .
-
Prodrug Development
- To circumvent GI toxicity, prodrug strategies for DON have been developed to enhance delivery of the active compound to tumor tissues .
- When these prodrugs are administered in a low daily dosing regimen, appropriate for metabolic inhibition, they are robustly effective without significant toxicity .
-
Nucleotide Synthesis Inhibition
-
Biosynthesis Research
-
Prodrug Delivery
Safety And Hazards
Clinical studies of DON were hampered by dose-limiting nausea and vomiting . To circumvent gastrointestinal toxicity, prodrug strategies for DON have been developed to enhance the delivery of the active compound to tumor tissues . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .
Zukünftige Richtungen
The recognition that multiple tumor types are glutamine-dependent has renewed interest in metabolic inhibitors such as DON . Prodrug strategies for DON have been developed to enhance delivery of the active compound to tumor tissues, including the CNS . Patients whose tumors have genetic, metabolic, or imaging biomarker evidence of glutamine dependence should be prioritized as candidates for future clinical evaluations of novel DON prodrugs .
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-diazo-5-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWQAMGASJSUIP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C=[N+]=[N-])C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)C=[N+]=[N-])[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028846 | |
| Record name | Diazooxonorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-diazo-5-oxo-L-norleucine | |
CAS RN |
157-03-9 | |
| Record name | 6-Diazo-5-oxo-L-norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diazooxonorleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazooxonorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Amino-6-diazo-5-oxocaproic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-DIAZO-5-OXO-L-NORLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J0H273KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



